
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone typically involves the reaction of ethyl vinyl ether or ethyl vinyl sulfide with N-arylaldimine in the presence of Lewis acidic catalysts such as boron trifluoride etherate (BF3.OEt2). This reaction yields 2,4-substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death via autophagy . The compound may also interact with various enzymes and receptors, modulating their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Phenyl(1-phenyl-1,5,6,7-tetrahydroquinolin-8-yl)methanone can be compared with other similar compounds, such as:
1-phenyl-1,2,3,4-tetrahydro-isoquinoline: Another quinoline derivative with similar biological activities.
2,4-substituted tetrahydroquinolines: These compounds share a similar core structure and are synthesized using similar methods.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other quinoline derivatives.
Propriétés
Numéro CAS |
89409-15-4 |
|---|---|
Formule moléculaire |
C22H19NO |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
phenyl-(1-phenyl-6,7-dihydro-5H-quinolin-8-yl)methanone |
InChI |
InChI=1S/C22H19NO/c24-22(18-9-3-1-4-10-18)20-15-7-11-17-12-8-16-23(21(17)20)19-13-5-2-6-14-19/h1-6,8-10,12-14,16H,7,11,15H2 |
Clé InChI |
PVMZYCOMDREPHP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CN(C2=C(C1)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)

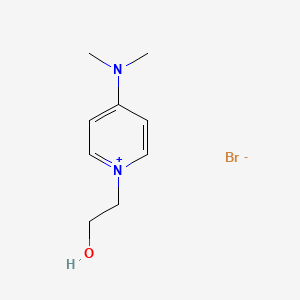
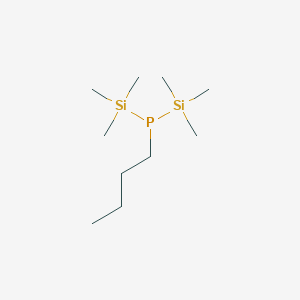
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
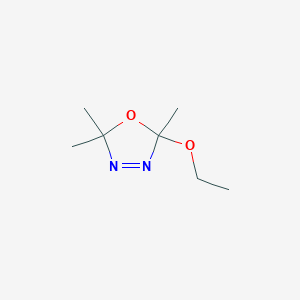
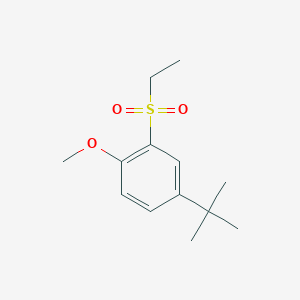
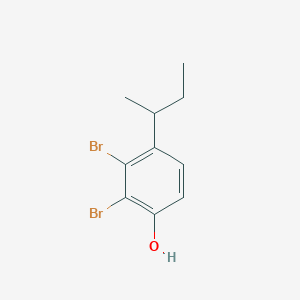
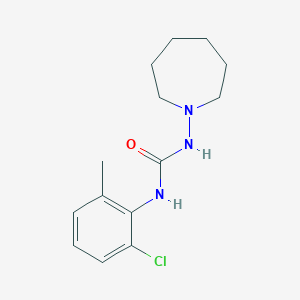
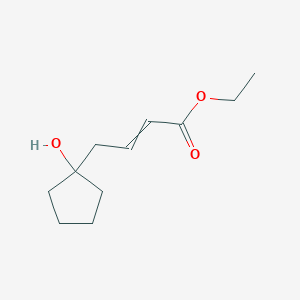

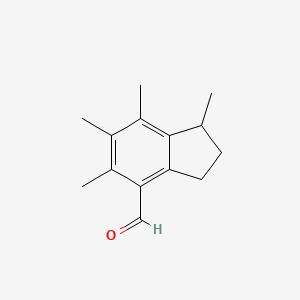
![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
